4-(4-Bromophenyl)tetrahydropyran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWAQRTCKMZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596373 | |
| Record name | 4-(4-Bromophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165119-46-0 | |
| Record name | 4-(4-Bromophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of 4-(4-Bromophenyl)tetrahydropyran-4-ol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons.
The protons on the tetrahydropyran (B127337) ring typically appear as multiplets in the upfield region of the spectrum. Specifically, the axial and equatorial protons adjacent to the oxygen atom (positions 2 and 6) are expected to have different chemical shifts due to their different spatial orientations. The protons at positions 3 and 5, being further from the electronegative oxygen, would resonate at a slightly higher field. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
The aromatic protons of the 4-bromophenyl group exhibit a characteristic splitting pattern. Due to the bromine substituent, the aromatic ring has a plane of symmetry, resulting in two sets of chemically equivalent protons. These typically appear as two doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho to Br) | 7.40 - 7.60 | Doublet (d) |
| Aromatic Protons (meta to Br) | 7.20 - 7.40 | Doublet (d) |
| Tetrahydropyran Protons (positions 2, 6) | 3.50 - 4.00 | Multiplet (m) |
| Tetrahydropyran Protons (positions 3, 5) | 1.60 - 2.20 | Multiplet (m) |
| Hydroxyl Proton (-OH) | Variable | Singlet (s) |
Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The quaternary carbon atom of the tetrahydropyran ring, bonded to both the hydroxyl group and the bromophenyl group (C-4), would appear at a specific chemical shift. The carbon atoms adjacent to the ring oxygen (C-2 and C-6) are deshielded and appear at a lower field compared to the other aliphatic carbons (C-3 and C-5). In the aromatic region, four distinct signals are expected for the 4-bromophenyl group: two for the protonated carbons and two for the quaternary carbons (the one bonded to the tetrahydropyran ring and the one bonded to the bromine atom).
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable technique used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This would allow for the unambiguous assignment of the methylene (B1212753) carbons of the tetrahydropyran ring.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Quaternary Aromatic Carbon (C-Br) | 120 - 125 | Absent |
| Protonated Aromatic Carbons | 125 - 135 | Positive |
| Quaternary Aromatic Carbon (C-C) | 140 - 150 | Absent |
| Quaternary Tetrahydropyran Carbon (C-4) | 70 - 80 | Absent |
| Tetrahydropyran Carbons (C-2, C-6) | 60 - 70 | Negative |
| Tetrahydropyran Carbons (C-3, C-5) | 35 - 45 | Negative |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C-2 and C-3, and between the protons on C-5 and C-6 of the tetrahydropyran ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry of the molecule, such as the axial or equatorial orientation of the 4-bromophenyl group on the tetrahydropyran ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. sigmaaldrich.com For this compound (C₁₁H₁₃BrO₂), the calculated monoisotopic mass is approximately 256.0102 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. sigmaaldrich.comhoffmanchemicals.com
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. sigmaaldrich.com In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺ or may form adducts with other ions present in the solvent, such as [M+Na]⁺. sigmaaldrich.comnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of a water molecule from the hydroxyl group, or cleavage of the tetrahydropyran ring. The presence of bromine is also distinctive, as it has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to a characteristic isotopic pattern for bromine-containing fragments.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Data Point | Value | Significance |
| Molecular Formula | C₁₁H₁₃BrO₂ | Defines the elemental composition. |
| Molecular Weight | 257.12 g/mol hoffmanchemicals.com | The nominal mass of the molecule. |
| Exact Mass | ~256.0102 u | Precise mass used for formula determination via HRMS. |
| Ionization Mode | ESI | Suitable for this polar compound. |
| Key Fragment Ions | [M-H₂O]⁺, fragments from ring cleavage | Provides structural information. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components.
The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration of the tertiary alcohol is anticipated to appear in the 1200-1100 cm⁻¹ range. The tetrahydropyran ring, being a cyclic ether, will show a characteristic C-O-C stretching vibration, typically observed between 1150 and 1050 cm⁻¹.
The aromatic bromophenyl group will display several distinct peaks. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (-OH) | 3600-3200 (broad) | O-H Stretch |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Aliphatic C-H | 2990-2850 | C-H Stretch |
| Aromatic C=C | 1600-1450 | C=C Stretch |
| Tertiary Alcohol C-O | 1200-1100 | C-O Stretch |
| Ether C-O-C | 1150-1050 | C-O-C Asymmetric Stretch |
| para-Substituted Benzene | 850-800 | C-H Out-of-plane Bend |
| Carbon-Bromine | 600-500 | C-Br Stretch |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, detailed X-ray crystallography studies specifically for this compound have not been extensively reported in publicly accessible literature. Such an analysis would provide definitive proof of the compound's three-dimensional structure in the solid state.
Hypothetically, a successful crystallographic analysis would yield precise information on bond lengths, bond angles, and the conformation of the tetrahydropyran ring (likely a chair conformation). It would also reveal the spatial arrangement of the bromophenyl group relative to the tetrahydropyran ring and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical in determining the crystal packing.
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-O, C-C, C-Br, O-H |
| Bond Angles (°) | e.g., C-O-C, C-C-C |
| Torsion Angles (°) | Defining ring conformation |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the isolation and purity verification of this compound.
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized. The difference in polarity between the reactants and the product allows for their separation on the plate. The product, containing a polar hydroxyl group, is expected to have a lower retention factor (Rf) than less polar starting materials. Visualization is typically achieved using UV light (due to the aromatic ring) or by staining with an appropriate agent like potassium permanganate (B83412) or iodine.
For the purification of this compound on a larger scale, column chromatography is the method of choice. A stationary phase, such as silica gel, is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent), often similar to or slightly less polar than the one used for TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. The less polar impurities will elute first, followed by the more polar product, this compound. Fractions are collected and analyzed by TLC to identify those containing the pure compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high resolution and for separating any potential isomers. A typical setup would involve a reversed-phase column (e.g., C18) where the stationary phase is non-polar. The mobile phase would be a mixture of a polar solvent, such as water or a buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727).
In a reversed-phase system, the non-polar bromophenyl group of the target compound will interact with the C18 stationary phase. The elution order will be from most polar to least polar compounds. The retention time of this compound would be a key identifier. A purity assessment is made by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is typically used for detection, set at a wavelength where the bromophenyl group absorbs strongly (e.g., around 254 nm). This method can also be used to separate diastereomers if a chiral center is present and an appropriate chiral stationary phase is employed.
Table 3: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Stereochemical Aspects and Conformational Analysis
Diastereoselectivity and Enantioselectivity in the Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol and its Analogues
The synthesis of this compound and its analogues often involves the formation of new stereocenters, making diastereoselectivity and enantioselectivity critical considerations. Various synthetic strategies have been developed to control the stereochemical outcome of these reactions.
One of the most common and effective methods for constructing the tetrahydropyran-4-ol skeleton is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. organic-chemistry.orgnih.gov The stereochemical course of the Prins cyclization is highly dependent on the reaction conditions, the nature of the catalyst, and the substrates employed. For instance, the use of phosphomolybdic acid in water has been shown to promote the Prins cyclization of homoallylic alcohols with aldehydes to yield 4-hydroxytetrahydropyran derivatives with high cis-selectivity. organic-chemistry.orgorganic-chemistry.org This selectivity is attributed to a chair-like transition state where the substituents preferentially adopt equatorial positions to minimize steric hindrance, followed by the nucleophilic attack of water. organic-chemistry.org
The Prins-Friedel-Crafts reaction offers another pathway to 4-aryltetrahydropyran derivatives. A one-pot, three-component reaction between a carbonyl compound, a homoallylic alcohol, and an arene, promoted by a Lewis acid such as boron trifluoride etherate, can afford these products with good diastereoselectivity. nih.govresearchgate.net The reaction proceeds through a Prins cyclization to form a carbocation intermediate, which then undergoes an intermolecular Friedel-Crafts reaction with the aromatic ring. researchgate.net
Furthermore, intramolecular oxa-Michael reactions have emerged as a powerful tool for the enantioselective synthesis of substituted tetrahydropyrans. whiterose.ac.uk Chiral phosphoric acids can catalyze the cyclization of γ-hydroxy-α,β-unsaturated carbonyl compounds to provide tetrahydropyran (B127337) products with high enantio- and diastereoselectivities. whiterose.ac.uk The development of stereodivergent methods allows for the selective formation of either cis- or trans-2,6-disubstituted tetrahydropyrans by tuning the reaction conditions (e.g., acidic vs. basic). whiterose.ac.uk
Other notable methods for the stereoselective synthesis of substituted tetrahydropyrans include:
Aldol reactions followed by tandem Knoevenagel condensation and intramolecular Michael addition, which can produce highly substituted tetrahydropyran-4-ones as single diastereomers. figshare.comnih.gov
Brønsted acid-mediated hydroxyalkoxylation of silylated allylic alcohols, which can lead to polysubstituted tetrahydropyrans with excellent diastereoselectivities. uva.escore.ac.uk
Indium(III) chloride-mediated cyclizations between homoallylic alcohols and aldehydes, which also exhibit high diastereoselectivity. organic-chemistry.org
The choice of synthetic route and reaction conditions is therefore paramount in achieving the desired stereoisomer of this compound or its analogues.
Isolation and Characterization of Diastereomers and Enantiomers
Once a mixture of stereoisomers of this compound or its analogues is synthesized, the individual diastereomers and enantiomers must be isolated and their absolute and relative configurations determined.
Isolation Techniques:
Flash Chromatography: This is a standard technique used to separate diastereomers, which have different physical properties such as polarity. uva.escore.ac.uk The choice of solvent system (eluent) is crucial for achieving good separation.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral stationary phases are employed in HPLC. This technique is analytical for determining enantiomeric excess (ee) and can also be used for preparative separation.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The coupling constants (J-values) between protons on the tetrahydropyran ring can provide information about their dihedral angles and thus the ring's conformation and the relative stereochemistry of the substituents. For example, a large coupling constant between two vicinal protons typically indicates a diaxial relationship. uva.es
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining the relative stereochemistry of substituents. NOESY correlations are observed between protons that are close in space, allowing for the assignment of cis or trans relationships. uva.escore.ac.uk
X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of all atoms.
Mass Spectrometry (MS): While not directly providing stereochemical information, MS is used to confirm the molecular weight of the isolated compounds.
The combination of these techniques allows for the unambiguous assignment of the stereochemical identity of each isolated isomer.
Conformational Analysis of the Tetrahydropyran Ring System
The tetrahydropyran ring is not planar and, similar to cyclohexane (B81311), adopts various non-planar conformations to relieve ring strain. The substituents on the ring significantly influence the equilibrium between these conformations.
The most stable conformation of the tetrahydropyran ring is typically the chair conformation . In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The substituents on the ring can occupy either axial or equatorial positions.
The boat conformation is a higher-energy conformation that is flexible and exists as a range of geometries. It is destabilized by torsional strain from eclipsing C-C bonds and by steric repulsion between the "flagpole" substituents.
The twist-boat (or skew-boat) conformation is an intermediate conformation between the chair and boat forms. It is generally more stable than the boat conformation as it relieves some of the torsional and steric strain.
The equilibrium between these conformations is dynamic. For this compound, the chair conformation is expected to be the most populated. There are two possible chair conformations that can interconvert via a ring-flip process. The preferred chair conformation will be the one that minimizes unfavorable steric interactions, typically by placing the bulky 4-bromophenyl group in an equatorial position.
The conformational preference of a substituent to occupy the equatorial position over the axial position in a cyclohexane ring is quantified by its A-value (conformational free energy) . A larger A-value indicates a stronger preference for the equatorial position. While A-values are most extensively studied for cyclohexane, the principles can be applied to the tetrahydropyran ring, with adjustments for the presence of the oxygen atom.
For this compound, the key substituents at the C4 position are the hydroxyl group and the 4-bromophenyl group.
Hydroxyl Group (-OH): The A-value for a hydroxyl group on a cyclohexane ring is approximately 0.9-1.0 kcal/mol, indicating a preference for the equatorial position.
Phenyl Group (-C₆H₅): The A-value for a phenyl group is significantly larger, around 3.0 kcal/mol, reflecting its substantial steric bulk. The 4-bromophenyl group is expected to have a similar or slightly larger A-value.
In the case of this compound, the two chair conformations would place either the hydroxyl group or the 4-bromophenyl group in an axial position. Given the much larger A-value of the aryl group, the conformer with the 4-bromophenyl group in the axial position will be significantly less stable. Therefore, the conformational equilibrium will strongly favor the chair conformation where the 4-bromophenyl group is equatorial and the hydroxyl group is axial .
The presence of the ring oxygen atom can influence the exact energetic differences through effects like the anomeric effect if substituents are at the C2 or C6 positions, but for a 4-substituted tetrahydropyran, the primary determinant of conformational preference remains the steric bulk of the substituents.
Chiral Resolution Strategies for Enantiopure this compound
Since this compound is a chiral molecule (the C4 atom is a stereocenter), a racemic mixture (an equal mixture of both enantiomers) is often produced in achiral syntheses. To obtain enantiomerically pure forms, chiral resolution is necessary.
Classical resolution involves the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.
For this compound, the presence of the hydroxyl group provides a convenient handle for derivatization with a chiral resolving agent. The general strategy is as follows:
Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral acid or its derivative (e.g., an acyl chloride or anhydride) to form a mixture of diastereomeric esters. Common chiral resolving agents for alcohols include:
(R)- or (S)-Mandelic acid
(R)- or (S)-Camphorsulfonic acid
(R)- or (S)-O-acetylmandelic acid
Separation of Diastereomers: The resulting mixture of diastereomeric esters can be separated based on their different physical properties. Fractional crystallization is a common method, where the diastereomers exhibit different solubilities in a given solvent, allowing one to crystallize out preferentially.
Hydrolysis: Once the diastereomers are separated, the chiral auxiliary is removed to regenerate the enantiomerically pure alcohol. In the case of diastereomeric esters, this is typically achieved by hydrolysis (saponification) with a base (e.g., sodium hydroxide), followed by acidification.
The success of classical resolution depends on several factors, including the ease of formation of the diastereomeric derivatives, the difference in their physical properties (especially solubility for fractional crystallization), and the ease of removal of the chiral auxiliary without causing racemization of the desired product.
Chromatographic Chiral Separation
The enantiomers of chiral compounds can be separated using various chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.
For a tertiary alcohol like this compound, polysaccharide-based CSPs are often a primary choice. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl group and the aromatic ring of the analyte are key interaction sites with the chiral selector.
Potential Chromatographic Conditions (Hypothetical)
A hypothetical approach to developing a chiral separation method for this compound would involve screening a variety of polysaccharide-based columns with different mobile phases.
| Parameter | Typical Conditions |
| Technique | HPLC or SFC |
| Chiral Stationary Phase | Coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose carbamate (B1207046) or benzoate (B1203000) derivatives) |
| Mobile Phase (HPLC) | Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with a potential additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape. Reversed Phase: Acetonitrile (B52724)/Water or Methanol (B129727)/Water. |
| Mobile Phase (SFC) | Supercritical CO2 with a co-solvent such as methanol, ethanol, or isopropanol, and a potential additive. |
| Detection | UV spectrophotometry, typically at a wavelength where the bromophenyl group absorbs, such as around 220-230 nm. |
Reactivity, Reaction Mechanisms, and Transformation Chemistry
Chemical Reactivity of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle. nih.govnih.gov Generally, the THP ring is chemically stable and unreactive under many conditions, much like its acyclic ether counterparts. nih.gov It is this stability that makes the THP moiety a common structural motif in many natural products and a widely used scaffold in medicinal chemistry. nih.govresearchgate.net
However, the ring can undergo cleavage under strongly acidic conditions, which can protonate the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack. acs.org Ring-opening reactions, though less common than transformations at the other functional groups, can be achieved. For instance, nickel-catalyzed Kumada-type coupling reactions have been shown to open aryl-substituted tetrahydropyran rings to form acyclic alcohols. acs.org Additionally, methods like intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols are fundamental in synthesizing the THP ring itself, highlighting the controlled conditions required to manage its structure. nih.gov
Transformations Involving the Tertiary Alcohol Functional Group
The tertiary alcohol at the C4 position is a key site for reactivity. Unlike primary and secondary alcohols, tertiary alcohols cannot be oxidized without cleaving carbon-carbon bonds. However, they readily participate in other important transformations.
Dehydration: Treatment with strong acids can lead to the dehydration of the tertiary alcohol. This E1 elimination reaction proceeds through the formation of a stable tertiary carbocation intermediate, followed by the loss of a proton from an adjacent carbon to form an alkene, specifically 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. libretexts.org
Derivatization: The hydroxyl group can be converted into other functional groups. For example, it can be transformed into an ether or an ester through reactions with appropriate reagents. Esterification might be achieved by reacting the alcohol with an acid chloride in the presence of a base. libretexts.org These derivatizations are crucial for modifying the molecule's physical and chemical properties.
Ring-Opening Reactions: In some cases, reactions involving the tertiary alcohol can lead to ring transformations. For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with various nucleophiles proceeds via regioselective ring-opening to form tertiary alcohols, demonstrating a synthetic pathway that could be conceptually reversed under certain conditions. researchgate.net
Reactivity of the Bromine Substituent
The bromine atom on the phenyl ring is a highly versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an aryl or heteroaryl boronic acid. mdpi.comresearchgate.netrsc.org This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄ with a base (e.g., K₃PO₄), would replace the bromine atom with a new aryl or heteroaryl group. mdpi.comacs.org This transformation is fundamental in synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and material science. mdpi.comnih.gov Optimization studies often focus on the choice of catalyst, ligand, base, and solvent to achieve high yields. mdpi.comrsc.org
Grignard Formation: The aryl bromide can be converted into a Grignard reagent, (4-(tetrahydropyran-4-ol-4-yl)phenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds. However, the presence of the acidic hydroxyl group in the same molecule would require a protection strategy or the use of excess Grignard reagent to prevent self-quenching.
A summary of typical conditions for these transformations is presented in the table below.
Table 1: Representative Reaction Conditions for Transformations of 4-(4-Bromophenyl)tetrahydropyran-4-ol
| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Dehydration | H₂SO₄ or TsOH | Heat | Alkene |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Base (e.g., K₃PO₄) | Pd(PPh₃)₄ | Biaryl Compound |
| Grignard Formation | Mg metal | Anhydrous Ether (THF) | Organomagnesium Halide |
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Studies
Understanding the precise mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for tracking reaction progress and identifying intermediates. rsc.orgrsc.org For instance, in a Suzuki coupling reaction, the disappearance of the starting aryl bromide signal and the appearance of new aromatic signals in the ¹H NMR spectrum would confirm the product formation. rsc.org IR spectroscopy can monitor the vibrations of functional groups, such as the disappearance of the O-H stretch during a successful dehydration or derivatization reaction. rsc.org Spectroscopic analysis is also used to determine the stereochemistry of reaction products, which is particularly important in the synthesis of complex, multi-ring systems. rsc.orgresearchgate.net
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. mdpi.com DFT can be used to model transition states, calculate activation energies, and analyze the electronic structure of reactants and intermediates. mdpi.comrsc.org For Suzuki-Miyaura couplings, computational studies help in understanding the roles of different ligands and bases in the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies can explain the observed regioselectivity and reactivity, guiding the rational design of more efficient catalysts. mdpi.com
Kinetics and Thermodynamics of Key Transformation Reactions
The rate and feasibility of the key reactions are governed by their kinetic and thermodynamic parameters.
Kinetics: The study of reaction rates provides insight into the mechanism and helps in optimizing conditions like temperature and catalyst loading. For Suzuki-Miyaura couplings, kinetic studies, often performed using techniques like ReactIR, can reveal the rate-determining step of the catalytic cycle. rsc.org For example, monitoring the consumption of the aryl bromide over time can show how quickly the reaction proceeds to completion under specific conditions. rsc.org The reaction rate is influenced by factors such as the steric hindrance of the substrates and the electronic properties of the ligands on the palladium catalyst. rsc.org
Exploration of Derivatives, Analogues, and Structural Modifications
Synthesis of Novel Tetrahydropyran-4-ol Analogues with Diverse Aryl and Alkyl Substituents
The synthesis of novel analogues of 4-(4-bromophenyl)tetrahydropyran-4-ol often involves the modification of the aryl and alkyl substituents at the 4-position of the tetrahydropyran (B127337) ring. A common and effective method for creating such analogues is the Prins cyclization. This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org By varying the aldehyde, a diverse range of aryl and alkyl groups can be introduced at the 4-position of the resulting tetrahydropyran-4-ol. For instance, using different aromatic and aliphatic aldehydes allows for the synthesis of a library of compounds with tailored electronic and steric properties. organic-chemistry.org
Another powerful technique is the Grignard addition to a tetrahydropyran-4-one precursor. niscpr.res.in Tetrahydro-4H-pyran-4-one serves as a key intermediate, which can be synthesized through various routes, including the cyclization of 1,5-dichloropentan-3-one (B1296641) or the hydrogenation of pyran-4-one derivatives. chemicalbook.comgoogle.comgoogle.com By reacting tetrahydro-4H-pyran-4-one with a variety of aryl or alkyl magnesium halides (Grignard reagents), a wide spectrum of 4-substituted tetrahydropyran-4-ol analogues can be readily prepared. This method's versatility allows for the introduction of numerous functional groups, paving the way for extensive structure-activity relationship studies.
The following table provides examples of synthetic methods used to generate tetrahydropyran-4-ol analogues:
| Starting Material | Reagent | Reaction Type | Product |
| Homoallylic alcohol and Aldehyde | Phosphomolybdic acid in water | Prins Cyclization | 4-substituted tetrahydropyran-4-ol |
| Tetrahydro-4H-pyran-4-one | Aryl/Alkyl magnesium bromide | Grignard Reaction | 4-Aryl/Alkyl-tetrahydropyran-4-ol |
| 2-(Arylmethylene)cyclopropylcarbinol | Brønsted acid | Prins-type reaction | 4-Aryl-tetrahydropyran |
Functionalization Strategies Targeting the Hydroxyl and Bromine Groups for Library Synthesis
The hydroxyl and bromine moieties of this compound offer prime opportunities for further functionalization, enabling the creation of extensive compound libraries. The tertiary hydroxyl group can be a nucleophile in reactions like etherification and esterification. For example, reacting the alcohol with various alkyl halides or acyl chlorides can introduce a wide range of substituents, thereby modifying the compound's polarity, solubility, and potential for hydrogen bonding.
The bromine atom on the phenyl ring is particularly amenable to a variety of powerful cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are instrumental in this regard. espublisher.com The Suzuki coupling, for instance, allows for the introduction of a diverse array of aryl and heteroaryl groups by reacting the bromo-compound with different boronic acids. acs.org This strategy is invaluable for exploring the impact of different aromatic systems on the molecule's biological activity. Similarly, the Sonogashira coupling can be employed to introduce alkyne functionalities, which can serve as handles for further chemical transformations. acs.orgacs.org
These functionalization strategies are summarized in the table below:
| Functional Group | Reaction Type | Reagents | Resulting Moiety |
| Hydroxyl | Etherification | Alkyl halide, base | Ether |
| Hydroxyl | Esterification | Acyl chloride, base | Ester |
| Bromine | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl system |
| Bromine | Heck Coupling | Alkene, Pd catalyst | Substituted alkene |
| Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkyne |
Incorporation of the this compound Moiety into Larger Molecular Architectures
The this compound scaffold can be integrated into larger and more complex molecular architectures, a strategy often employed in drug discovery to enhance binding affinity and specificity. This can be achieved by utilizing the functional handles on the molecule for coupling with other molecular fragments. For example, the bromine atom can be converted to a boronic ester, which can then participate in Suzuki coupling reactions with a variety of halogenated heterocyclic systems.
Furthermore, the hydroxyl group can be used to link the tetrahydropyran moiety to other structures via an ether or ester linkage. This approach is particularly useful in the design of bifunctional molecules or in fragment-based drug design, where the tetrahydropyran unit may provide a desirable binding interaction with a biological target. The synthesis of cage heterocycles containing a pyran ring system, achieved through methods like ring-closing metathesis, demonstrates the potential to build intricate three-dimensional structures from simpler tetrahydropyran precursors. niscpr.res.in
Development of Heterocyclic Fused Systems Incorporating the Tetrahydropyran Ring
Fusing the tetrahydropyran ring of this compound with other heterocyclic systems can lead to the discovery of novel chemical entities with unique pharmacological profiles. A common strategy involves the intramolecular cyclization of appropriately functionalized tetrahydropyran derivatives. For instance, an intramolecular Heck reaction can be used to construct fused pyran rings. espublisher.com
Another approach involves the synthesis of spiro-heterocycles, where the 4-position of the tetrahydropyran ring serves as the spiro center. niscpr.res.inresearchgate.netacs.org Starting from a tetrahydropyran-4-one, various spirocyclic systems can be constructed by reacting it with bifunctional reagents. For example, reaction with a hydrazine (B178648) derivative could lead to a spiro-pyrazole, while reaction with a hydroxylamine (B1172632) could yield a spiro-oxazole. The synthesis of spiro-heterocycles from 4-piperidones, which are structurally analogous to tetrahydropyran-4-ones, provides a blueprint for these transformations. niscpr.res.inresearchgate.netrsc.orgnih.gov
Examples of fused and spirocyclic systems are presented below:
| Starting Scaffold | Reaction Type | Resulting System |
| Functionalized Tetrahydropyran | Intramolecular Cyclization | Fused Pyran System |
| Tetrahydropyran-4-one | Reaction with Bifunctional Reagent | Spiro-heterocycle |
Structure-Activity Relationship (SAR) Studies of Substituted Tetrahydropyrans
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. oncodesign-services.comrsc.org For derivatives of this compound, SAR studies systematically explore how modifications to its structure affect its biological properties. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features that influence potency, selectivity, and other pharmacologically relevant parameters. oncodesign-services.com
For instance, in the context of developing inhibitors for a particular enzyme, SAR studies might reveal that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the tetrahydropyran ring decrease it. acs.org A study on tetrahydropyrido[4,3-d]pyrimidine derivatives as Smoothened antagonists found that modifications to the substituents on the heterocyclic core significantly impacted potency. yangresearchlab.orgresearchgate.net Similarly, SAR studies on tetrahydroquinolone derivatives as GPR41 modulators showed that the nature of the aryl group was crucial in determining whether a compound acted as an agonist or an antagonist. nih.gov
The systematic exploration of substituents at the 4-position, as well as modifications of the hydroxyl and bromo groups, allows for the construction of a detailed SAR map. This map guides the rational design of more potent and selective compounds. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can further aid in predicting the activity of novel compounds and accelerating the drug discovery process. oncodesign-services.com
The following table outlines key areas of investigation in SAR studies of substituted tetrahydropyrans:
| Structural Modification | Investigated Property | Potential Impact |
| Substitution on the Phenyl Ring | Electronic Effects | Potency, Selectivity |
| Nature of the 4-substituent (Aryl/Alkyl) | Steric and Lipophilic Effects | Binding Affinity, Solubility |
| Functionalization of the Hydroxyl Group | Hydrogen Bonding Capacity | Pharmacokinetics, Target Interaction |
| Replacement of the Bromine Atom | Introduction of Diversity | Exploration of New Binding Pockets |
| Formation of Fused/Spiro Systems | Conformational Rigidity | Selectivity, Potency |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization of 4-(4-Bromophenyl)tetrahydropyran-4-ol as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive sites within this compound positions it as a critical intermediate in the multistep synthesis of more complex chemical entities. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in the construction of intricate molecular frameworks. For instance, palladium-catalyzed reactions such as Suzuki or Sonogashira couplings can be employed at the bromophenyl site to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org This allows for the elaboration of the aromatic core, leading to the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
The tetrahydropyran-4-ol moiety itself can undergo various transformations. The hydroxyl group can be used as a point of attachment for other molecular fragments or can be eliminated to introduce unsaturation within the pyran ring. The ether linkage of the tetrahydropyran (B127337) ring is generally stable, providing a robust scaffold that can withstand a range of reaction conditions. This stability is crucial when performing sequential reactions to build up molecular complexity. The synthesis of complex molecules often relies on the convergent assembly of smaller, well-defined building blocks, and this compound serves as an excellent example of such a versatile precursor. a2bchem.com
Application as a Building Block for Functional Polymers and Materials (e.g., through bromine site modification)
The presence of the reactive bromine atom on the phenyl ring of this compound makes it a prime candidate for incorporation into functional polymers and materials. Through modification of this bromine site, the compound can be polymerized or grafted onto existing polymer chains. For example, conversion of the bromo- group to a vinyl or acrylic functionality would enable its participation in free-radical or controlled polymerization reactions, leading to the formation of polymers with the tetrahydropyran-4-ol unit as a repeating side chain.
These resulting polymers could exhibit unique properties conferred by the bulky and polar tetrahydropyran-4-ol group. Such properties might include altered solubility, thermal stability, and adhesive characteristics. Furthermore, the hydroxyl group within the side chain offers a site for post-polymerization modification, allowing for the introduction of further functionalities and the fine-tuning of the material's properties for specific applications, such as in specialized coatings, membranes, or drug delivery systems.
Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
While this compound is achiral, its derivatives can play a significant role in asymmetric synthesis. The tetrahydropyran scaffold is a common feature in many chiral natural products and has been utilized in the design of chiral auxiliaries and ligands for asymmetric catalysis. nih.gov By resolving racemic mixtures of chiral derivatives of this compound or by introducing chirality through asymmetric synthesis, chiral auxiliaries can be developed. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered.
Furthermore, the tetrahydropyran-4-ol framework can serve as a precursor for the synthesis of chiral ligands. researchgate.net The bromine atom allows for the introduction of various coordinating groups through cross-coupling reactions. The hydroxyl group can also be modified to incorporate phosphorus, nitrogen, or other donor atoms. The resulting chiral ligands, featuring a well-defined three-dimensional structure originating from the tetrahydropyran scaffold, can then be used to form transition metal complexes for a wide range of asymmetric catalytic transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.net The synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor has been described, which relies on ruthenium-catalyzed reactions to establish key stereocenters. nih.gov
Development of Novel Catalysts and Ligands Incorporating the Tetrahydropyran-4-ol Scaffold
The tetrahydropyran-4-ol scaffold is a valuable platform for the development of novel catalysts and ligands. researchgate.netfrontiersin.org The inherent structural features of the ring system, combined with the functional handles of the hydroxyl group and the bromophenyl moiety, provide a versatile template for creating new catalytic systems. For instance, the hydroxyl group can be deprotonated to form an alkoxide, which can act as a Brønsted base or as a coordinating group in a metal complex.
Modification of the bromine site can lead to the introduction of various catalytically active moieties. For example, the Suzuki coupling of a boronic acid derivative containing a phosphine (B1218219) group would yield a ligand precursor that combines the steric bulk of the tetrahydropyran scaffold with the coordinating ability of the phosphine. Such ligands can be used to prepare transition metal catalysts with unique steric and electronic properties, potentially leading to enhanced activity, selectivity, and stability in a variety of catalytic processes. Recent research has focused on the development of novel catalysts, such as biopolymer-based nanomagnetic catalysts, for the synthesis of various pyran derivatives. researchgate.netsemanticscholar.orgnih.gov
Applications in Fragrance and Flavor Chemistry of Tetrahydropyran Derivatives
Derivatives of tetrahydropyran are widely recognized for their diverse and often pleasant aromas, making them valuable components in the fragrance and flavor industry. perfumerflavorist.comperfumerflavorist.com Many naturally occurring and synthetic tetrahydropyran derivatives possess a range of scents, from floral and fruity to woody and herbaceous. researchgate.net For example, rose oxide, a key component of rose and geranium oils, is a tetrahydropyran derivative. perfumerflavorist.comperfumerflavorist.com
The synthesis of various tetrahydropyran derivatives for use in perfumery is an active area of research. organic-chemistry.org The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is a common method for constructing the tetrahydropyran ring and is used extensively in the fragrance industry. researchgate.net While this compound itself is not typically used directly as a fragrance ingredient due to the presence of the bromo-substituent, its derivatives, obtained through modification of the bromine atom and the hydroxyl group, could potentially lead to new and interesting aroma chemicals. The tetrahydropyran core provides a stable and structurally defined platform upon which different functional groups can be appended to modulate the olfactory properties of the molecule.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol often involves Grignard reactions, which, while effective, present environmental and safety concerns. Future research is increasingly focused on developing greener and more sustainable synthetic routes. This includes the exploration of solvent-less reaction conditions, which not only reduce volatile organic compound (VOC) emissions but can also lead to higher yields and simpler purification processes. nih.gov The use of alternative, renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, is also a promising area of investigation. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. While traditional methods may not always require a catalyst, modern synthetic chemistry is moving towards catalyst-driven processes to enhance reaction rates and control stereochemistry.
Future research will likely focus on the development of novel catalysts for the key bond-forming reactions. This includes the use of transition-metal catalysts, such as those based on palladium, for cross-coupling reactions to introduce the bromophenyl group. acs.org Iron-catalyzed reactions are also gaining attention as a more cost-effective and environmentally benign alternative. acs.org For the formation of the tetrahydropyran (B127337) ring itself, lanthanide triflates and other Lewis acids are being explored as efficient catalysts for intramolecular hydroalkoxylation reactions. organic-chemistry.org A recent study highlighted the use of chiral copper catalysis in the enantioselective dearomatization of pyridinium (B92312) salts using Grignard reagents to produce chiral dihydropyridines, a strategy that could be adapted for related heterocyclic systems. nih.gov
The table below summarizes some of the catalytic systems being explored for the synthesis of tetrahydropyran and related structures.
| Catalyst Type | Reaction Type | Potential Advantages |
| Palladium Complexes | Cross-coupling | High versatility and efficiency for C-C bond formation. acs.org |
| Iron Catalysts | Cross-coupling | Cost-effective and environmentally friendly. acs.org |
| Lanthanide Triflates | Intramolecular Hydroalkoxylation | Efficient catalysis in ionic liquids, good yields. organic-chemistry.org |
| Chiral Copper Catalysts | Asymmetric Dearomatization | Enables synthesis of enantioenriched products. nih.gov |
| Niobium(V) Chloride | Prins Cyclization | Excellent yields under mild conditions for forming halogenated tetrahydropyrans. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. nih.gov For a compound like this compound, these technologies can be applied in several key areas.
Furthermore, AI can be used to design novel derivatives of this compound with enhanced biological activity. imgroupofresearchers.com By analyzing structure-activity relationships (SAR), ML models can predict which modifications to the core structure are most likely to lead to improved therapeutic properties, thereby accelerating the drug discovery process. nih.govimgroupofresearchers.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the full potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. HTS allows for the rapid testing of thousands of compounds against a biological target, significantly speeding up the identification of potential drug candidates. ewadirect.comnih.gov
The development of robust and miniaturized assays is crucial for the successful implementation of HTS. nih.gov By creating a diverse library of derivatives based on the this compound core structure, researchers can efficiently screen for a wide range of biological activities. thermofisher.com Combinatorial chemistry, which allows for the synthesis of a large number of different but structurally related molecules in a short amount of time, is a key enabling technology for building these libraries. acs.org The integration of HTS with automated synthesis platforms can further accelerate the discovery of new bioactive derivatives. nih.gov
Scale-Up Considerations and Industrial Feasibility of Production
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For the synthesis of this compound, particularly via Grignard reactions, managing the exothermic nature of the reaction is a primary safety concern. fraunhofer.de
Future research in this area will focus on developing continuous flow processes, which offer significant advantages over traditional batch processing in terms of heat management, safety, and scalability. fraunhofer.deresearchgate.net Continuous production can also improve the selectivity of Grignard reagent formation and reduce the formation of unwanted byproducts. researchgate.netresearchgate.net The development of robust online monitoring techniques, such as infrared spectroscopy, is essential for controlling continuous processes and ensuring consistent product quality. researchgate.net Furthermore, optimizing the entire process to be cost-effective and to minimize environmental impact is critical for industrial feasibility. fraunhofer.de
Interdisciplinary Research Collaborations for Biomedical Applications
The ultimate goal for many derivatives of this compound is their application in medicine. Achieving this requires strong collaboration between chemists, biologists, pharmacologists, and computational scientists. mdpi.comresearchgate.net
Chemists are responsible for designing and synthesizing novel derivatives with improved properties. Biologists and pharmacologists then evaluate the biological activity and pharmacological profiles of these compounds, providing crucial feedback for further optimization. longdom.org Computational scientists can aid in this process through molecular modeling and simulations to predict how a compound will interact with its biological target. mdpi.com This interdisciplinary approach is essential for translating a promising chemical scaffold into a clinically effective drug. longdom.org The study of bioactive compounds from natural sources often provides inspiration for these collaborative efforts. mdpi.com For instance, the tetrahydropyran motif is present in numerous marine natural products with potent biological activities. nih.gov
Q & A
Basic: How can the synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol be optimized for high yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of precursors and reaction conditions. For instance, analogous compounds (e.g., 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran) have been synthesized using oxalate esters and alkynylation agents under degassed CH₂Cl₂, achieving ~62% yield with column chromatography (SiO₂, pentane) for purification . For bromophenyl derivatives, coupling reactions involving 4-bromophenol intermediates (common in aryl bromide chemistry) are critical. Key parameters include:
- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling.
- Temperature control : Maintaining 60–80°C to avoid side reactions.
- Purification : Use preparative HPLC or recrystallization to isolate the tetrahydropyran-ol moiety.
Validate purity via HPLC (≥95%) and characterize intermediates using FT-IR and mass spectrometry .
Advanced: What mechanistic insights explain the regioselectivity of cyclization in tetrahydropyran derivatives?
Methodological Answer:
Regioselectivity in cyclization is influenced by steric and electronic factors. For example, in the synthesis of tetrahydro-2H-pyran derivatives, the oxalate ester group at C4 directs nucleophilic attack to the less hindered position, favoring six-membered ring formation via Baldwin’s rules. Computational studies (DFT) can model transition states to predict regioselectivity. For bromophenyl-substituted analogs, the electron-withdrawing bromine group stabilizes intermediates through resonance, directing cyclization to the para position . Experimental validation involves:
- Kinetic isotope effects : To identify rate-determining steps.
- Substituent screening : Testing electron-donating/withdrawing groups at the phenyl ring.
Basic: What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Broad singlet at δ ~1.8–2.2 ppm (OH group).
- Multiplicity patterns for tetrahydropyran protons (δ 3.5–4.5 ppm).
- Aromatic protons from the bromophenyl group (δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirm sp³ carbons in the pyran ring (δ 20–40 ppm) and aryl carbons (δ 120–140 ppm).
- X-ray Crystallography : Resolve bond angles and distances (e.g., C–Br bond length ~1.89 Å) to confirm stereochemistry .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., HMG-CoA reductase, implicated in cholesterol biosynthesis). Compare binding affinity to known inhibitors like pitavastatin .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity using descriptors like logP and polar surface area.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Basic: What experimental precautions are critical for handling this compound?
Methodological Answer:
- Safety Protocols :
- Storage : Keep in amber vials at –20°C to prevent photodegradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How to resolve contradictions in spectroscopic data for bromophenyl-tetrahydropyran derivatives?
Methodological Answer:
Contradictions often arise from solvent effects or tautomerism. For example:
- Solvent Polarity : NMR shifts vary in DMSO vs. CDCl₃; use deuterated solvents consistently.
- Tautomeric Equilibria : The hydroxyl group may exhibit keto-enol tautomerism. Use variable-temperature NMR to detect exchange broadening.
- Crystallographic Validation : Compare experimental XRD data (e.g., C–O bond lengths) with computational models (e.g., Mercury CSD) to resolve ambiguities .
Basic: What strategies are effective for scaling up the synthesis of this compound?
Methodological Answer:
- Batch Reactor Optimization : Scale reactions using flow chemistry to maintain temperature control and mixing efficiency.
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Advanced: How does the bromophenyl moiety influence the photostability of tetrahydropyran derivatives?
Methodological Answer:
The bromine atom increases molecular weight and alters UV absorption, potentially reducing photodegradation. Experimental approaches:
- UV-Vis Spectroscopy : Measure λmax shifts in the presence of bromine.
- Accelerated Aging Tests : Expose compounds to UV light (λ = 254 nm) and track degradation via LC-MS.
- Computational TD-DFT : Predict excited-state behavior and bond dissociation energies .
Table: Key Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.6–2.1 (m, 4H, pyran CH₂), δ 7.45 (d, J=8 Hz, 2H, ArH) | |
| XRD | Space group P2₁/c, C–Br bond = 1.89 Å | |
| HPLC | Retention time = 8.2 min (C18 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
